molecular formula C14H15N5O6S2 B1180400 Cefdinir related compound A CAS No. 178422-42-9

Cefdinir related compound A

货号: B1180400
CAS 编号: 178422-42-9
分子量: 413.4 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Cefdinir related compound A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Drug Development and Quality Control

Cefdinir Related Compound A serves as a reference standard in the quality control processes of cefdinir formulations. Its identification and quantification are essential for ensuring the purity and efficacy of cefdinir products.

  • Reference Standard : The compound is utilized as a reference standard in various pharmacopoeias, including the United States Pharmacopeia (USP), to establish the quality of cefdinir formulations .
  • Impurity Profiling : It aids in impurity profiling during the development of cefdinir, which is crucial for regulatory submissions. The presence of impurities can affect the safety and efficacy of the drug, making it essential to monitor their levels .

Toxicological Studies

Toxicological studies involving this compound are vital for assessing the safety profile of cefdinir. Understanding its toxicity can guide risk assessments and inform clinical use.

  • Drug-Induced Liver Injury : Research indicates that compounds related to cefdinir may have implications for drug-induced liver injury. Monitoring these compounds helps in evaluating the overall safety profile of cefdinir .
  • Effects During Pregnancy and Lactation : While specific data on this compound during pregnancy and lactation is limited, understanding its effects is crucial for evaluating risks associated with cefdinir use in these populations .

Regulatory Compliance

The pharmaceutical industry must adhere to strict regulatory standards concerning impurities in drug products. This compound plays a key role in compliance with these regulations.

  • Regulatory Guidelines : Regulatory bodies such as the FDA and EMA require comprehensive impurity profiles for new drug applications. The characterization of this compound supports compliance with these guidelines .
  • Stability Testing : The stability of cefdinir formulations can be influenced by the presence of impurities like this compound. Stability studies help ensure that drugs maintain their efficacy throughout their shelf life .

Research Applications

This compound has potential applications in research beyond its role as a drug impurity.

  • Mechanistic Studies : Investigating how this compound interacts with biological systems can provide insights into antibiotic resistance mechanisms and inform future drug design strategies.
  • Analytical Method Development : The compound is often used in developing analytical methods for detecting impurities in cephalosporin antibiotics, contributing to advancements in pharmaceutical analysis techniques .

Case Studies and Data Tables

In a study assessing the quality of cefdinir formulations, researchers utilized this compound as a reference standard to evaluate impurity levels across various batches. Results indicated that maintaining impurity levels below specified thresholds was critical for ensuring therapeutic efficacy and patient safety.

作用机制

The mechanism of action of Cefdinir related compound A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

相似化合物的比较

Cefdinir related compound A can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

生物活性

Cefdinir related compound A is a derivative of cefdinir, a third-generation cephalosporin antibiotic. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Cefdinir

Cefdinir exhibits broad-spectrum bactericidal activity primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting transpeptidation, which is essential for cell wall integrity. The compound is effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Cefdinir's mechanism involves:

  • Inhibition of Cell Wall Synthesis : By binding to PBPs, cefdinir prevents the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Resistance to Beta-Lactamases : Cefdinir is stable against many common beta-lactamases, enhancing its efficacy against resistant bacterial strains .

Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cefdinir against key pathogens:

Pathogen MIC (μg/ml)
Staphylococcus aureus0.03
Streptococcus pneumoniae0.5
Haemophilus influenzae1.0

These values indicate the potency of cefdinir as an antimicrobial agent .

Case Studies and Clinical Findings

  • Emergent "Bloody Diarrhea" :
    • A case series involving three infants reported "bloody diarrhea" associated with cefdinir use in conjunction with iron supplements. The red stools were attributed to a benign interaction between cefdinir and iron-containing formulas, which was reversible upon discontinuation of the drug . This finding highlights the importance of monitoring adverse effects in pediatric populations.
  • Efficacy in Respiratory Infections :
    • A clinical trial compared a 5-day regimen of cefdinir to a 10-day regimen of cefprozil for treating acute exacerbations of chronic bronchitis. The study found that cefdinir was as effective as cefprozil, with similar microbiological eradication rates (81% for cefdinir) . However, diarrhea was reported more frequently in patients treated with cefdinir (17% vs. 6% for cefprozil) .
  • Pharmacokinetics :
    • Cefdinir is rapidly absorbed with a mean time to peak plasma concentration of approximately 3 hours. It has a terminal half-life of about 1.5 hours and is primarily eliminated through renal clearance .

Safety Profile

While generally well-tolerated, cefdinir has been associated with gastrointestinal side effects, particularly diarrhea, which may affect patient compliance . Awareness of these potential adverse effects is essential in clinical practice, especially in vulnerable populations such as children.

属性

IUPAC Name

(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLDACXFQGVEO-YJHPLJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=C(C(=O)O1)NC(SC2)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178422-42-9
Record name (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。